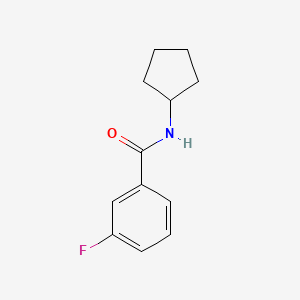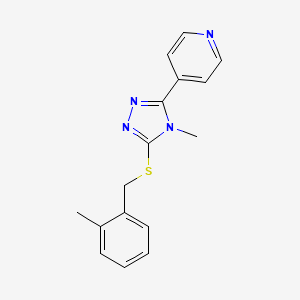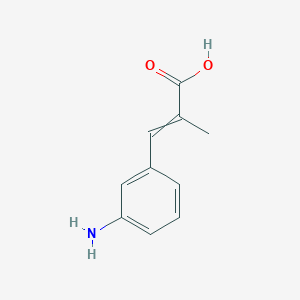
1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a fluorophenyl group, a triazole ring, and a thioether linkage
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: This step involves the reaction of a thiol with a halogenated precursor.
Attachment of the Fluorophenyl Group: This can be done through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various catalysts for hydrogenation. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound can be used to investigate the effects of triazole-containing molecules on biological systems.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key structural features that enable binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluorophenyl)-2-((4-phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone include other triazole-containing molecules and fluorophenyl derivatives. These compounds may share similar structural features but differ in their specific functional groups or linkages, leading to variations in their chemical reactivity and biological activity. Examples include:
- 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-3-yl)ethanone
- 4-Phenyl-5-((phenylamino)methyl)-4H-1,2,4-triazole
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
618441-25-1 |
|---|---|
Fórmula molecular |
C23H19FN4OS |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C23H19FN4OS/c24-18-13-11-17(12-14-18)21(29)16-30-23-27-26-22(15-25-19-7-3-1-4-8-19)28(23)20-9-5-2-6-10-20/h1-14,25H,15-16H2 |
Clave InChI |
CQAKCWQPDYKLRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011342.png)

![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12011353.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011362.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12011370.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)
![3-Ethyl-2-((2-mesityl-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12011384.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)


